1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone
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Overview
Description
1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Efficient Synthesis of Receptor Antagonists
An efficient synthesis of NK(1) receptor antagonist aprepitant was achieved using a novel crystallization-induced diastereoselective transformation. This process involved the condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a unique and highly stereoselective one-pot process to create the desired alpha-(fluorophenyl)morpholine derivative. Such methodologies highlight the compound's role in streamlining the production of therapeutically relevant molecules (Brands et al., 2003).
Synthesis and Characterization of Novel Derivatives
The interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate led to novel thiophene derivatives exhibiting anti-inflammatory activities. This research demonstrates the compound's utility in synthesizing heterocyclic derivatives with potential therapeutic applications (Helal et al., 2015).
Catalytic Enantioselective Synthesis
A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols was reported. This highlights a method for constructing N,O-heterocycles, demonstrating the compound's significance in enabling asymmetric synthesis for medicinal chemistry applications (He et al., 2021).
Chemoselective Catalysis
Morpholinone- and piperidinone-derived triazolium salts facilitated highly chemoselective cross-benzoin reactions. This application showcases the compound's role in selective catalysis, opening pathways for synthesizing complex molecules (Langdon et al., 2014).
Synthesis of Biodegradable Polyesteramides
The compound was utilized in the synthesis of morpholine-2,5-dione derivatives, leading to polyesteramides with protected pendant functional groups. This application is pivotal in developing biodegradable materials with potential medical and environmental benefits (Veld et al., 1992).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. The trifluoromethyl group might enhance the compound’s binding affinity to its targets due to its electronegativity and size .
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors such as its solubility, stability, and metabolism. The presence of the morpholino group might enhance its water solubility, while the trifluoromethyl group might increase its lipophilicity, affecting its absorption and distribution .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The trifluoromethyl group might enhance its stability under certain conditions .
properties
IUPAC Name |
1-morpholin-4-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O2S/c23-22(24,25)17-5-3-4-16(12-17)15-30-20-13-27(19-7-2-1-6-18(19)20)14-21(28)26-8-10-29-11-9-26/h1-7,12-13H,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORKULCAXDFEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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